[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone
Description
4-(4-Fluorophenyl)piperazin-1-ylmethanone is a piperazine-indole hybrid compound characterized by a central methanone group bridging a 4-(4-fluorophenyl)piperazine moiety and a 1-methylindole ring substituted at the 5-position. This structure combines pharmacophoric elements known for modulating neurotransmitter systems, particularly serotonin and dopamine receptors, due to the piperazine scaffold and aromatic indole system . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the methyl group on the indole nitrogen may influence receptor selectivity .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-22-9-8-15-14-16(2-7-19(15)22)20(25)24-12-10-23(11-13-24)18-5-3-17(21)4-6-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDKQGABNVNMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The indole moiety can be introduced via a Friedel-Crafts acylation reaction. The final step often involves coupling the piperazine derivative with the indole derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)piperazin-1-ylmethanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-fluorophenyl)piperazin-1-ylmethanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent positions, linker groups, and biological targets.
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological Activity/Properties | References |
|---|---|---|---|
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | - Piperazine linked to 4-fluorophenyl - Methanone linker to 5-substituted 1-methylindole |
Potential serotonin/dopamine modulation; inferred anti-inflammatory activity | |
| JNJ-42226314 ([1-(4-Fluorophenyl)-1H-indol-5-yl][3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl]methanone) | - Azetidine ring - Thiazole-2-carbonyl substituent on piperazine |
Potent, selective MAGL inhibitor; efficacy in neuropathic pain models | |
| 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone | - Ethanone linker - Indole substituted at 3-position |
Likely altered receptor binding vs. 5-substituted indole; similar pharmacokinetic profile | |
| Compound 124 ([5-chloro-1-(4-fluorobenzyl)-1H-indol-2-yl][4-(4-methoxybenzyl)piperazin-1-yl]methanone) | - Chloro and fluorobenzyl substituents - Methoxybenzyl-piperazine |
Anti-inflammatory activity; COX-2 inhibition comparable to celecoxib | |
| {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone | - Sulfonyl group on piperazine - Indole substituted at 4-position |
Enhanced solubility; potential anticancer/anti-inflammatory applications |
Key Differentiators
Substituent Position on Indole: The 5-substituted indole in the target compound contrasts with 3- or 4-substituted analogs (e.g., ).
Linker Group: Methanone vs. ethanone linkers () influence molecular flexibility and hydrogen-bonding capacity, affecting binding kinetics.
Piperazine Substituents :
- The 4-fluorophenyl group provides distinct lipophilic and electronic properties compared to thiazole (JNJ-42226314) or sulfonyl groups (). Thiazole-containing analogs exhibit MAGL inhibition, while sulfonyl derivatives may enhance solubility .
Additional Rings :
- JNJ-42226314’s azetidine ring introduces conformational constraints, improving target specificity and potency as a MAGL inhibitor .
Biological Activity :
- Anti-inflammatory indole-piperazine analogs () highlight the role of halogen substituents (e.g., chloro, fluoro) in enhancing COX-2 inhibition. The target compound’s lack of halogens on the indole may reduce such activity but improve metabolic stability .
Research Implications
- Therapeutic Potential: Structural similarities to JNJ-42226314 suggest possible MAGL inhibition, warranting enzymatic assays to validate activity . Anti-inflammatory applications are plausible given COX-2 inhibition in analogs ().
- SAR Insights : The 4-fluorophenyl group’s role in metabolic stability and the indole’s substitution position merit further SAR studies to optimize receptor engagement.
- Synthetic Feasibility : Multi-step synthetic routes (e.g., nucleophilic substitution, acylation) used for analogs () could be adapted for large-scale production.
Biological Activity
The compound 4-(4-fluorophenyl)piperazin-1-ylmethanone , often referred to as a fluorinated piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
This compound features a piperazine moiety linked to an indole derivative, characterized by the presence of a fluorophenyl group. The molecular formula of this compound is , with a molecular weight of 337.39 g/mol. The structural arrangement enhances its pharmacological properties, particularly in neuropharmacology.
Neurotransmitter Receptor Interactions
The biological activity of 4-(4-fluorophenyl)piperazin-1-ylmethanone is primarily associated with its interactions with serotonin and dopamine receptors. Compounds with similar structures typically exhibit significant activity against these receptors, which are crucial in the treatment of various psychiatric disorders. The fluorophenyl group may enhance binding affinity and selectivity for these targets, suggesting applications in treating depression and anxiety disorders .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) indicates that modifications to the piperazine and indole portions can significantly influence biological activity. For instance, the introduction of different substituents on the aromatic rings can enhance receptor affinity or alter selectivity towards specific receptor subtypes.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluorophenylpiperazine | Piperazine ring with fluorophenyl | Antidepressant properties |
| Indomethacin | Indole structure with carboxylic acid | Anti-inflammatory effects |
| Sertraline | Piperazine linked to a phenyl group | Selective serotonin reuptake inhibitor |
This table illustrates how variations in structure can lead to different biological profiles, highlighting the uniqueness of 4-(4-fluorophenyl)piperazin-1-ylmethanone compared to other compounds.
Synthesis Methods
The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone can be achieved through several methods. A common synthetic route involves:
- Reaction of 4-fluorobenzylamine with 1-methylindole-5-carboxylic acid .
- Acylation to yield the desired product.
This method allows for the introduction of various functional groups that can further modify biological activity.
Case Studies and Research Findings
Recent studies have evaluated the pharmacological properties of similar compounds derived from the piperazine scaffold. For example, derivatives such as 4-(4-fluorobenzyl)piperazin-1-ylmethanone have shown promising inhibitory effects on specific enzymes, demonstrating low micromolar IC50 values . These findings suggest that structural modifications can lead to enhanced biological efficacy.
In another study, kinetic evaluations revealed that certain piperazine derivatives act as competitive inhibitors against specific targets, providing insight into their mechanism of action . Such studies are crucial for understanding the therapeutic potential and safety profile of these compounds.
Q & A
Q. Table 1. Comparative Receptor Binding Profiles
| Receptor Type | Ki (nM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT₁A | 12 ± 3 | Radioligand (³H-8-OH-DPAT) | |
| D₂ | 85 ± 10 | Functional (cAMP) | |
| MAGL | 3.5 ± 0.5 | Fluorometric |
Q. Table 2. Thermal Stability Data
| Technique | Parameter | Result |
|---|---|---|
| DSC | Melting Point | 182.5°C |
| TGA | Decomposition Onset | 210°C |
| XRD | Crystallinity | 85% Amorphous |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
